Andropanolide

Übersicht

Beschreibung

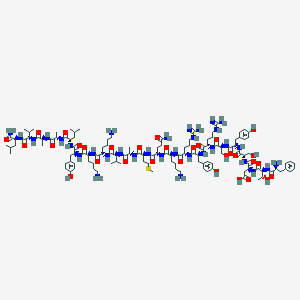

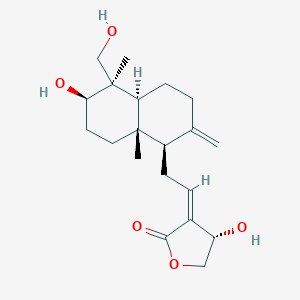

Andropanolide is a diterpenoid isolated from the herbs of Andrographis paniculata . It is a natural compound with a molecular weight of 350.45 g/mol .

Synthesis Analysis

The biosynthetic route to andrographolide, a diterpene lactone from which Andropanolide is derived, was studied using [1- (13)C]acetate, [2- (13)C]acetate, and [1,6- (13)C (2)]glucose . The peak enrichment of eight carbon atoms in the (13)C NMR spectra of andrographolide suggested that the deoxyxylulose pathway (DXP) is the major biosynthetic pathway to this diterpene .

Molecular Structure Analysis

Andropanolide contains a total of 57 bonds; 27 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Andrographolide has been found to have significant anti-inflammatory properties . It has been observed to reduce the production of iNOS, COX-2, NO, PGE2, TNF-alpha, and IL-12 in macrophages and microglia . In neutrophils, it is able to reduce the radical oxygen species production, and Mac-1, IL-8, and COX-2 expression .

Anticancer Activities

Andrographolide exhibits anticancer activities, either in vitro or in vivo experimental models of inflammation and cancer . It has been demonstrated that andrographolide inhibits the nuclear translocation of the p65 subunit of NF-κB and interferes with the NF-κB binding to the DNA .

Immunomodulatory Responses

Several immunomodulatory responses of andrographolide have been observed in in vitro studies . In T cells, andrographolide inhibits the expression of IL-2, IFNγ, and IL-6, reducing the humoral and cellular adaptive immune response . Andrographolide was able to reduce the dendritic cells maturation and their ability to present antigens to T cells .

Treatment of Rheumatoid Arthritis

Andrographolide has been identified as a potential drug for the long-term treatment of Rheumatoid Arthritis . It has been shown to reduce the Th2 cytokine IL-4, IL-5, IL-13, and serum immunoglobulin in an ovalbumin-induced asthma model .

Antibacterial Properties

Andrographolide is regarded as a “natural antibiotic” as it is known to exhibit antibacterial properties . It is present in Andrographis paniculata, a plant used in traditional herbal medicine in many Asian countries .

Cardioprotective and Hepatoprotective Effects

Andrographolide is known to have cardioprotective and hepatoprotective effects . It is also known to exhibit antipyretic, antineoplastic, and hypoglycemic properties .

Wirkmechanismus

Target of Action

Andropanolide, a natural product derived from Andrographis paniculata, has been found to primarily target Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes. Andropanolide also exhibits anti-HIV, antimalarial, and anticancer activities .

Mode of Action

Andropanolide interacts with its targets, primarily NOS, and inhibits the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . This interaction results in a significant reduction in the inflammatory response, as NO is a key mediator of inflammation .

Biochemical Pathways

Andropanolide acts on multiple cellular targets in the inflammatory signal transduction pathways, resulting in suppressed inflammation cytokine expression including TNF-α, IL-1β, and IL-6 . It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . It is also able to inhibit NF-kB activation, a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .

Result of Action

Andropanolide exerts cytotoxicity toward various carcinoma cells, including LNCaP, HepG2, KB, MCF7, and SK-Mel2, with IC50 values ranging from 31.8 to 45.9 µM . It also significantly inhibits the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC50 value of 13.4 µM .

Eigenschaften

IUPAC Name |

(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-QPSYGYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Andropanolide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

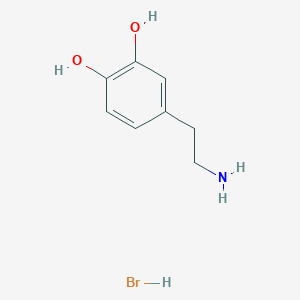

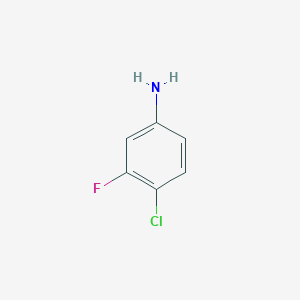

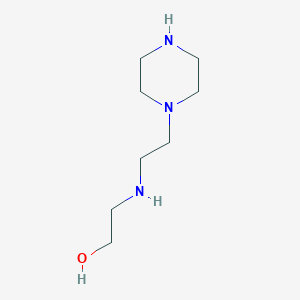

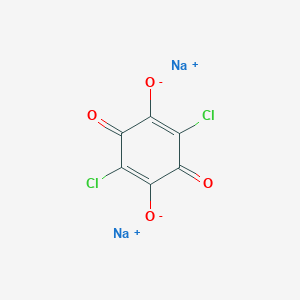

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Andropanolide and what other related compounds have been identified?

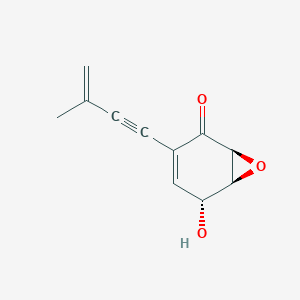

A1: Andropanolide is a labdane-type diterpenoid found in the leaves of the plant Andrographis paniculata []. It is often found alongside other diterpenoids including Andrographolide, a compound from which Andropanolide can be synthesized via rearrangement []. Other related compounds isolated from Andrographis paniculata include Andrographiside, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographiside [].

Q2: What are the known biological activities of Andropanolide?

A2: Andropanolide has demonstrated cytotoxic activity against several cancer cell lines in vitro, including LNCaP (prostate cancer), HepG2 (liver cancer), KB (nasopharyngeal carcinoma), MCF7 (breast cancer), and SK-Mel2 (melanoma) []. Additionally, Andropanolide shows anti-inflammatory activity by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages [].

Q3: Has the potential of Andropanolide as an antiviral agent been investigated?

A3: Yes, computational studies have explored the potential of Andropanolide and other compounds from Andrographis paniculata as antiviral agents against SARS-CoV-2 []. These studies involved molecular docking simulations to assess interactions with key viral proteins, NSP3 and NSP5 [].

Q4: What analytical techniques are typically used to characterize Andropanolide?

A4: The structure and stereochemistry of Andropanolide has been elucidated through X-ray crystallographic analysis []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for structural characterization of Andropanolide and related compounds isolated from natural sources [].

Q5: Are there any known structure-activity relationship (SAR) studies regarding Andropanolide?

A5: While specific SAR studies focusing solely on Andropanolide modifications and their impact on activity are limited in the provided literature, research on related diterpene lactones from Andrographis paniculata suggests that structural variations can significantly influence their anti-inflammatory properties []. For instance, Andrographolide and 3,19‐isopropylidene‐andrographolide displayed potent inhibition of NO production, highlighting the importance of specific structural features for biological activity []. Further research focusing specifically on Andropanolide modifications is needed to establish comprehensive SAR understanding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.